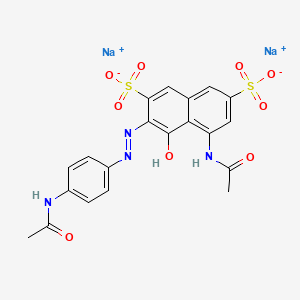

Acid Violet 7

Overview

Description

Acid Violet 7, also known as this compound, is a useful research compound. Its molecular formula is C20H16N4Na2O9S2 and its molecular weight is 566.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasonic Degradation

A study by Kodavatiganti, Bhat, and Gogate (2021) explored the sonochemical degradation of Acid Violet 7. This method involves the use of ultrasonics, and its effectiveness was compared with the addition of oxidants like hydrogen peroxide and Fenton's reagent. The combination with Fenton reagent resulted in almost 100% decolorization, demonstrating a promising approach for treating this compound dye-containing effluents (Kodavatiganti, Bhat, & Gogate, 2021).

Biodegradation and Mutagenicity

Mansour et al. (2009) studied the biodegradation of this compound by Pseudomonas putida and assessed the mutagenicity of its degradation products. The study revealed insights into the azoreduction process and the comparative mutagenicity of the dye and its biodegradation products, contributing to our understanding of environmental and health impacts of dye degradation (Mansour et al., 2009).

Adsorption Studies

Sarma, Sen Gupta, and Bhattacharyya (2016) investigated the adsorption of Crystal Violet, which is similar in structure to this compound, using montmorillonite. This study provided insights into the removal of such dyes from aqueous solutions, exploring the influence of various factors like pH and temperature on the adsorption process (Sarma, Sen Gupta, & Bhattacharyya, 2016).

Photocatalytic Activity Assessment

Mills et al. (2014) demonstrated the use of this compound in assessing the activity of photocatalytic paint. This study established a relationship between dye concentration changes and RGB color values, suggesting an innovative method to monitor photocatalytic activities using simple, inexpensive equipment (Mills, O’Rourke, Lawrie, & Elouali, 2014).

Magnetic Nanostructures for Dye Removal

Ganea et al. (2021) focused on the use of magnetic nanostructures based on functionalized polymers for the effective removal of Crystal Violet dye from aqueous solutions. Their research contributes to developing advanced materials for wastewater treatment, particularly in removing synthetic dyes (Ganea, Nan, Baciu, & Turcu, 2021).

Hydrodynamic Cavitation in Dye Treatment

Lakshmi, Gogate, and Pandit (2021) investigated the treatment of this compound dye using hydrodynamic cavitation in combination with advanced oxidation processes. This study provided insights into the effectiveness of combining physical and chemical methods for dye degradation (Lakshmi, Gogate, & Pandit, 2021).

Educational Applications in Chemistry

Baddock and Bucat (2008) utilized methyl violet, which is chemically related to this compound, in a classroom chemistry demonstration. This study explored the educational impacts of such demonstrations on student learning, highlighting the practical application of dye chemistry in education (Baddock & Bucat, 2008).

Photocatalytic Mineralization Studies

Muthuvel and Swaminathan (2007) conducted a detailed study on the photocatalytic mineralization of this compound using a Fe(III) loaded Al2O3 catalyst. This research contributes to the field of photocatalytic degradation of azo dyes, providing valuable insights into the efficiency and kinetics of the process (Muthuvel & Swaminathan, 2007).

Sono-Assisted Adsorption Studies

Ileri (2020) investigated the removal of this compound using sono-assisted adsorption processes. This study highlights the potential of combining ultrasonic technology with adsorbents for efficient dye removal from aqueous solutions (Ileri, 2020).

Mechanism of Action

Target of Action

Acid Violet 7, also known as Gentian Violet, is primarily used as an antiseptic dye to prevent various infections, including fungal and bacterial infections . It is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties . The primary targets of this compound are the bacterial cells, where it interacts with negatively charged components including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .

Mode of Action

The mode of action of this compound involves a series of interactions with its targets. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ions of this compound interact with the negatively charged components of bacterial cells, leading to changes in the cells .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its interaction with bacterial cells. The aromatic amines that arise from the azo reduction and cleavage of azo dyes like this compound are thought to be activated as mutagens through their N-oxidation by cytochrome P450 isozymes . The N-hydroxylarylamines that are formed may be further glucuronated (activated) or acetylated (inactivated), which may influence their mutagenicity .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the prevention of various infections, including fungal and bacterial infections . It has been shown to induce chromosome aberrations, lipid peroxidation, and acetylcholinesterase inhibitory effect . The toxicity of this compound increased significantly after static biodegradation with Pseudomonas putida mt-2 and totally disappeared after shaken incubation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been studied to determine the degradation of the dye by various microorganisms such as Pseudomonas spp . This suggests that the presence of certain microorganisms in the environment can affect the stability and efficacy of this compound.

Properties

IUPAC Name |

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOLDWRTCFZRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044672 | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-69-1 | |

| Record name | C.I. Food Red 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID VIOLET 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)